2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole
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Overview
Description
2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of an iodophenyl group attached to the oxazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole typically involves the reaction of 4-iodophenylacetic acid with appropriate reagents to form the oxazole ring. One common method includes the cyclization of 4-iodophenylacetic acid with a suitable amine and a dehydrating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the oxazole ring.
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-Phenyl Tetrazolium Chloride: Another iodophenyl compound used in biochemical assays.
Uniqueness
2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is unique due to its combination of the iodophenyl group and the oxazole ring. This structure imparts distinct reactivity and interaction capabilities, making it valuable in various research applications.
Properties
IUPAC Name |
2-(4-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKNDYRSJUCSIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693499 |
Source
|
Record name | 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115599-48-9 |
Source
|
Record name | 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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